N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWQQORAGTANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyrazole ring or the fluorophenyl group.
Substitution: Substituted products with new functional groups replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Structure : Differs by having two fluorine atoms at the 2- and 4-positions of the phenyl ring.
- Impact: Increased steric hindrance and electron-withdrawing effects may alter receptor binding compared to the mono-fluorinated analog. Molecular weight: 250.23 g/mol .
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Structure : Chlorine replaces fluorine at the phenyl 3-position; a trifluoromethyl group is added to the pyrazole 5-position.
- Molecular weight: 303.67 g/mol .
N-[(4-Fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide
- Structure : A benzyl group with 4-fluorine replaces the 3-fluorophenyl, and a propyl group is added to the pyrazole 3-position.
- Impact : The extended alkyl chain may improve hydrophobic interactions in enzyme binding pockets. Molecular weight: 275.30 g/mol .
Physicochemical Comparison
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?
- Methodology : The synthesis involves two key steps:
Pyrazole ring formation : Cyclocondensation of methyl-substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example, reacting 3-fluorophenylacetone derivatives with hydrazine hydrate under acidic conditions (HCl/EtOH, reflux) .
Amidation : Coupling the pyrazole-carboxylic acid intermediate with 3-fluoroaniline using carbodiimide-based reagents (e.g., EDCI/HOBt in DMF) .
- Optimization : Solvent selection (THF vs. DMF) and temperature (60–80°C) significantly impact yield (60–85% reported for analogs) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Structural confirmation :
- ¹H/¹³C NMR to verify substituent integration (e.g., methyl group at δ 3.8 ppm, fluorophenyl aromatic signals) .
- High-resolution mass spectrometry (HRMS) for exact mass verification (theoretical [M+H]⁺: 264.1008) .
- Purity assessment :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity threshold .
Q. What preliminary biological screening assays are prioritized for this compound?
- Kinase inhibition : Fluorescence polarization assays against EGFR or VEGFR2 (IC50 determination) .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 benchmarking against cisplatin .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound’s synthesis?
- Quantum chemistry : Density functional theory (DFT) calculates transition states to predict regioselectivity in pyrazole ring formation (e.g., favoring 1,3-dipolar cycloaddition pathways) .
- Machine learning : Models trained on reaction databases identify optimal conditions (e.g., 0.1 eq. DMAP in DMF at 70°C) to reduce byproducts .
- Case study : A 2024 study reduced reaction time by 40% using Bayesian optimization for a trifluoromethyl-pyrazole analog .
Q. What experimental strategies address discrepancies in reported biological activity data?
- Orthogonal assays : Compare enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) results to distinguish direct target effects from off-target interactions .
- Structural analogs : Test 3-fluorophenyl vs. 4-fluorophenyl derivatives to isolate substituent effects (e.g., 3-F increases logP by 0.5 but reduces solubility by 30%) .
- Batch consistency : LC-MS monitoring of synthetic batches to ensure >95% purity, as impurities ≥5% can distort IC50 values .
Q. How does the 3-fluorophenyl substituent influence pharmacodynamic and physicochemical properties?
- Physicochemical :
| Property | 3-Fluorophenyl Derivative | 4-Fluorophenyl Analog |
|---|---|---|
| logP | 2.8 ± 0.1 | 2.3 ± 0.1 |
| Aqueous solubility (µg/mL) | 12.5 | 18.9 |
| Data sourced from analog studies . |
- Pharmacodynamic : Meta-fluorine enhances π-stacking with tyrosine residues in kinase ATP pockets (docking score: −9.2 kcal/mol vs. −8.5 for non-fluorinated analogs) .
Q. How to design a structure-activity relationship (SAR) study focusing on the pyrazole-5-carboxamide core?
- Variable groups :
- Position 1: Replace methyl with ethyl/isopropyl to probe steric effects.
- Position 3: Test halogen (F, Cl) and electron-donating (OMe) groups on the phenyl ring.
- Screening cascade :
Parallel synthesis of 20–50 derivatives .
High-throughput kinase profiling (10 µM initial concentration).
Hierarchical clustering of IC50 data to identify pharmacophores.
- Case study : A 2025 SAR campaign on a triazole-carboxamide analog achieved a 12-fold potency increase by introducing a para-nitro group .
Data Contradiction Analysis
Q. Why do fluorophenyl-substituted pyrazoles show conflicting cytotoxicity results across studies?
- Key factors :
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
- Substituent position : 3-Fluorophenyl derivatives exhibit lower IC50 in hypoxic conditions (e.g., 1.8 µM vs. 4.2 µM for 4-F under normoxia) due to enhanced membrane permeability .
- Resolution : Standardize cell culture conditions and validate hits in 3D tumor spheroid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
